4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride
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Overview
Description
“4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride” is a chemical compound with the molecular formula C12H20ClN3O and a molecular weight of 257.76 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various catalysts have been employed in these reactions, such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Molecular Structure Analysis
The molecular structure of “4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride” includes a piperidine ring, a 1,2,4-oxadiazole ring, and a 2-methylcyclopropyl group .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical form of “4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride” is oil . It is stored at room temperature .Scientific Research Applications
Dopamine D4 Receptor Ligands
Research has identified piperidine derivatives as selective high-affinity ligands for the human dopamine D4 receptor, implicating their potential in neurological research and drug development. Modifications of these structures have shown significant selectivity and affinity towards D4 receptors over D2 and D3, indicating their relevance in studying dopamine-related disorders (Rowley et al., 1997).
Antibacterial Activity
Studies on N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus have shown these compounds to exhibit moderate antibacterial activity. These findings suggest their potential in antibacterial drug development and the importance of structural modifications for enhancing activity (Iqbal et al., 2017).
Anticancer Agents
The synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole nucleus has been explored for their potential as anticancer agents. Some synthesized compounds exhibited strong anticancer activity, suggesting the promise of these structures in cancer research and therapy (Rehman et al., 2018).
Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives have been synthesized and tested for their in vivo anticancer and antiangiogenic effects against mouse tumors. These studies indicate the potential of incorporating oxadiazol and piperidine derivatives into compounds for cancer therapy, highlighting their ability to inhibit tumor growth and angiogenesis (Chandrappa et al., 2010).
Structural Characterization
Crystal structure studies of compounds containing piperidine and oxadiazole moieties, such as 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d] cyclohepten-11-one, contribute to the understanding of molecular configurations and are essential for the design of biologically active compounds (Thimmegowda et al., 2009).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride”, is an important task of modern organic chemistry .
properties
IUPAC Name |
3-(2-methylcyclopropyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.ClH/c1-8-6-10(8)12-14-11(16-15-12)7-9-2-4-13-5-3-9;/h8-10,13H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZHWLAKTZKFIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NOC(=N2)CC3CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride |
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